molecular formula C5H9BrO2 B1345692 Propyl bromoacetate CAS No. 35223-80-4

Propyl bromoacetate

Cat. No.: B1345692
CAS No.: 35223-80-4
M. Wt: 181.03 g/mol
InChI Key: ISYUCUGTDNJIHV-UHFFFAOYSA-N
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Description

Propyl bromoacetate is an organic compound with the molecular formula C5H9BrO2. It is also known as propyl 2-bromoacetate and is characterized by its ester functional group and bromine atom attached to the alpha carbon. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl bromoacetate can be synthesized through the esterification of bromoacetic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

BrCH2COOH+C3H7OHBrCH2COOCH2CH2CH3+H2O\text{BrCH}_2\text{COOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{BrCH}_2\text{COOCH}_2\text{CH}_2\text{CH}_3 + \text{H}_2\text{O} BrCH2​COOH+C3​H7​OH→BrCH2​COOCH2​CH2​CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of excess propanol and removal of water by azeotropic distillation can drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Propyl bromoacetate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in ester hydrolysis and transesterification reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions typically involve mild heating and the use of a polar aprotic solvent such as dimethylformamide (DMF).

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond, yielding bromoacetic acid and propanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, and ethers.

    Ester Hydrolysis: The major products are bromoacetic acid and propanol.

    Transesterification: The products are a new ester and the original alcohol.

Scientific Research Applications

Propyl bromoacetate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through reactions like the Reformatsky reaction.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions.

    Medicine: Research into its potential as a building block for pharmaceuticals is ongoing, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The reactivity of propyl bromoacetate is primarily due to the presence of the bromine atom, which makes the alpha carbon highly electrophilic. This allows nucleophiles to attack the carbon, displacing the bromine atom. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of bromoacetic acid and propanol.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl bromoacetate
  • Methyl bromoacetate
  • Isopropyl bromoacetate
  • Benzyl bromoacetate

Uniqueness

This compound is unique among these compounds due to its specific alkyl chain length, which can influence its reactivity and solubility. The propyl group provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in organic synthesis.

Properties

IUPAC Name

propyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUCUGTDNJIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188719
Record name Acetic acid, bromo-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35223-80-4
Record name Acetic acid, bromo-, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035223804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, bromo-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl bromoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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